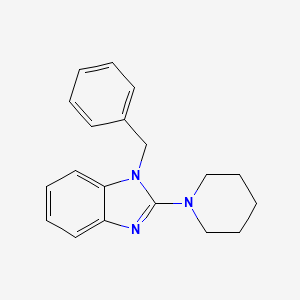
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is a chlorinated derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of six chlorine atoms attached to the xanthone core, which significantly alters its chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one typically involves the chlorination of xanthone derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at specific positions on the xanthone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where xanthone is treated with excess chlorine gas in the presence of a catalyst. The reaction is carried out under high temperature and pressure to ensure complete chlorination .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated xanthone derivatives.
Reduction: Formation of partially dechlorinated xanthone derivatives.
Oxidation: Formation of xanthone derivatives with higher oxidation states.
Applications De Recherche Scientifique
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-xanthen-9-one: The parent compound without chlorine atoms.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: A hydroxylated and methoxylated derivative.
1-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative
Uniqueness
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms enhances its reactivity and potential biological activities compared to other xanthone derivatives .
Propriétés
Numéro CAS |
61347-19-1 |
|---|---|
Formule moléculaire |
C13H2Cl6O2 |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
1,2,4,5,7,8-hexachloroxanthen-9-one |
InChI |
InChI=1S/C13H2Cl6O2/c14-3-1-5(16)12-7(9(3)18)11(20)8-10(19)4(15)2-6(17)13(8)21-12/h1-2H |
Clé InChI |
AJJGIZAZAPCPLH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)Cl)C(=O)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
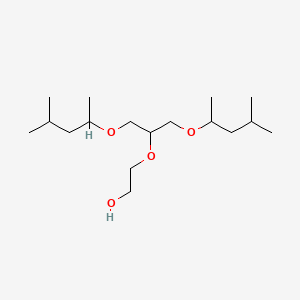
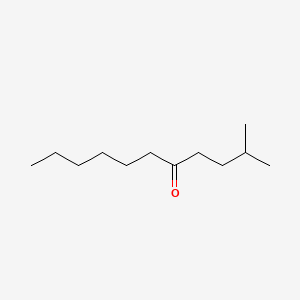

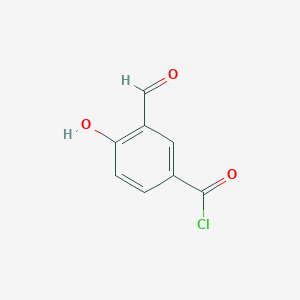
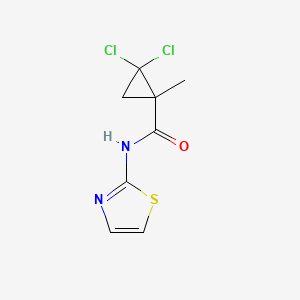


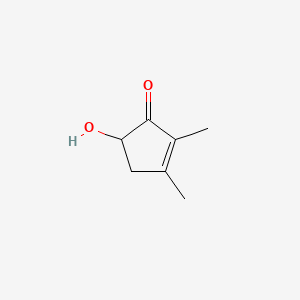
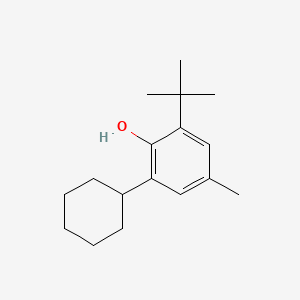
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
